molecular formula C8H12O B190198 2-Propenal, 3-cyclopentyl-, (2E)- CAS No. 118235-51-1

2-Propenal, 3-cyclopentyl-, (2E)-

Cat. No.: B190198
CAS No.: 118235-51-1
M. Wt: 124.18 g/mol
InChI Key: STNAQNGWDXASLM-ZZXKWVIFSA-N
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Description

2-Propenal, 3-cyclopentyl-, (2E)-, also known as (E)-3-cyclopentylacrylaldehyde, is an organic compound with the molecular formula C8H12O and a molecular weight of 124.18 g/mol . This compound is characterized by the presence of a cyclopentyl group attached to a propenal moiety, with the double bond in the (2E) configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenal, 3-cyclopentyl-, (2E)- can be achieved through various synthetic routes. One common method involves the aldol condensation of cyclopentanone with acrolein under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-Propenal, 3-cyclopentyl-, (2E)- often involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2-Propenal, 3-cyclopentyl-, (2E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propenal, 3-cyclopentyl-, (2E)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propenal, 3-cyclopentyl-, (2E)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in redox reactions, influencing cellular oxidative stress pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or as a chemical reagent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenal, 3-cyclopentyl-, (2E)- is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

(E)-3-cyclopentylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-7-3-6-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNAQNGWDXASLM-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of (E)-3-cyclopentylacrylaldehyde in the synthesis of INCB018424?

A1: (E)-3-cyclopentylacrylaldehyde serves as a key starting material in the enantioselective synthesis of INCB018424. The synthesis utilizes an organocatalytic asymmetric aza-Michael addition reaction. In this reaction, pyrazole derivatives react with (E)-3-cyclopentylacrylaldehyde in the presence of a chiral diarylprolinol silyl ether catalyst []. This reaction results in the formation of a chiral Michael adduct, which is a crucial intermediate in the multi-step synthesis of INCB018424. The enantioselectivity of the aza-Michael addition is crucial to obtain the desired enantiomer of INCB018424, which is essential for its biological activity.

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